2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide
描述
属性
IUPAC Name |
2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c1-12-8-9-15(13(2)10-12)19-21-20(24-14(3)30-21)22(29)27(26-19)11-18(28)25-17-7-5-4-6-16(17)23/h4-10H,11H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSVPAWNDUVWQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The primary target of this compound is the Wee1 kinase . Wee1 kinase plays a crucial role in cell cycle regulation, particularly in the G2/M transition. By inhibiting Wee1, the compound can potentially disrupt the cell cycle and induce cell death.
Mode of Action
The compound acts as a Wee1 kinase inhibitor . It binds to the active site of the Wee1 kinase, preventing it from phosphorylating its substrates. This inhibition disrupts the normal cell cycle progression, leading to premature entry into mitosis and cell death.
Biochemical Pathways
The inhibition of Wee1 kinase affects the cell cycle regulatory pathway . Wee1 kinase is responsible for the inhibitory phosphorylation of the Cyclin Dependent Kinase 1 (CDK1)-Cyclin B complex, preventing the onset of mitosis. By inhibiting Wee1, this compound allows for the unregulated activity of CDK1, leading to premature mitotic entry.
生物活性
The compound 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-fluorophenyl)acetamide , with the molecular formula and a molecular weight of approximately 422.48 g/mol, has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a Wee1 kinase inhibitor . This article explores its biological activity, including mechanisms of action, research findings, and case studies.
The primary target of this compound is Wee1 kinase , a crucial regulator of the cell cycle. By inhibiting Wee1 kinase, the compound disrupts normal cell cycle progression, leading to premature mitotic entry and subsequent cell death . This mechanism is significant in cancer therapy, where controlling cell division is essential.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines. The MTT assay results demonstrate that the compound has a significant cytotoxic effect on cancer cells, comparable to standard chemotherapeutic agents.
Antimicrobial Activity
While primarily noted for its anticancer effects, preliminary studies suggest potential antimicrobial activity . The compound's structural components may contribute to its effectiveness against certain bacterial strains, although further research is necessary to establish its efficacy in this area.
Research Findings
A comprehensive analysis of existing literature reveals several key studies that highlight the biological activity of this compound:
Case Studies
-
In Vitro Study on Cancer Cell Lines :
- A study evaluated the anticancer effects of the compound on several human cancer cell lines (e.g., breast and lung cancer). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.
-
Molecular Docking Studies :
- Molecular docking simulations revealed strong binding affinity to Wee1 kinase, supporting the hypothesis that this compound effectively inhibits its activity. This computational approach aids in understanding the interaction dynamics at the molecular level.
-
Comparative Analysis with Standard Drugs :
- In comparative studies against standard anticancer drugs like 5-fluorouracil, this compound showed promising results but was slightly less effective in some assays. However, its unique mechanism may provide an alternative therapeutic avenue for resistant cancer types.
相似化合物的比较
Key Structural Differences
The compound is compared to two closely related analogs from the evidence:
Key Observations:
7-Position Modifications: The target compound features a 2,4-dimethylphenyl group, introducing electron-donating methyl groups at ortho and para positions. This contrasts with the 4-chlorophenyl (electron-withdrawing) in and 4-fluorophenyl (moderately electron-withdrawing) in . Chlorine and fluorine substituents at the 7-position (as in and ) could increase electrophilicity, influencing binding to biological targets like enzymes or receptors.
N-Phenyl Acetamide Variations: The 2-fluorophenyl group in the target compound and introduces steric hindrance at the ortho position, which may affect binding pocket interactions compared to the para-substituted 4-chlorophenyl in .
Hypothetical Pharmacological Implications
- Electron-Donating vs. Withdrawing Groups : Methyl substituents (target compound) may stabilize the heterocyclic core via resonance, whereas chloro/fluoro groups (analogs) could modulate reactivity and metabolic stability.
常见问题
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Core Formation | K₂CO₃, DMF, 80°C | 45–60% | Adapted from |
| Acetamide Coupling | EDC, HOBt, DCM | 70–85% | Derived from |
How can X-ray crystallography validate the molecular structure and conformation?
Level: Basic
Methodological Answer:
Q. Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| Unit Cell Dimensions | a = 8.21 Å, b = 10.54 Å, c = 12.73 Å |
| R-factor | 0.049 |
| Reference |
What in vitro biological assays are suitable for initial activity screening?
Level: Basic
Methodological Answer:
- Antimicrobial Activity: Follow CLSI guidelines for MIC determination against S. aureus and E. coli .
- Kinase Inhibition: Use fluorescence polarization assays with recombinant kinases (e.g., EGFR, VEGFR) .
Key Considerations:
- Include positive controls (e.g., ciprofloxacin for antimicrobial tests).
- Validate results with dose-response curves (IC₅₀/EC₅₀ calculations).
How can structure-activity relationships (SAR) guide functional group modifications?
Level: Advanced
Methodological Answer:
- Core Modifications: Replace the 2,4-dimethylphenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Acetamide Tail: Compare N-(2-fluorophenyl) with N-(3-chlorophenyl) analogs to assess steric/electronic effects on target binding .
Data Analysis:
- Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins.
- Cross-reference with experimental IC₅₀ values to resolve contradictions (e.g., unexpected activity due to off-target interactions) .
How can contradictory solubility and bioavailability data be resolved?
Level: Advanced
Methodological Answer:
- Solubility Enhancement:
- Use co-solvent systems (PEG-400/water) or amorphous solid dispersions .
- Measure logP via HPLC to correlate with experimental solubility .
- Bioavailability Studies:
- Conduct Caco-2 cell permeability assays to identify efflux transporter limitations.
- Compare pharmacokinetic profiles in rodent models with in silico predictions (GastroPlus) .
What strategies mitigate byproduct formation during large-scale synthesis?
Level: Advanced
Methodological Answer:
- Process Analytical Technology (PAT): Monitor reactions in real-time using FTIR or Raman spectroscopy to detect intermediates.
- Purification: Employ preparative HPLC with C18 columns (gradient: 10–90% acetonitrile/water) to isolate the target compound from regioisomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
